molecular formula C17H17NO5S3 B2730192 methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1428348-63-3

methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2730192
CAS No.: 1428348-63-3
M. Wt: 411.51
InChI Key: XABFZFXIOSJVJE-UHFFFAOYSA-N
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Description

The compound methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group bearing furan-3-ylmethyl and thiophen-2-ylethyl moieties. This article compares its structural and functional attributes with related compounds, leveraging data from crystallographic, synthetic, and toxicological studies.

Properties

IUPAC Name

methyl 3-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S3/c1-22-17(19)16-15(6-10-25-16)26(20,21)18(11-13-5-8-23-12-13)7-4-14-3-2-9-24-14/h2-3,5-6,8-10,12H,4,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABFZFXIOSJVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1428360-00-2) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound's molecular structure is characterized by the following properties:

  • Molecular Formula : C₁₆H₁₅N₁O₅S₃
  • Molecular Weight : 397.5 g/mol
  • Structural Components : The compound features a thiophene ring, furan moiety, and a sulfamoyl group, contributing to its biological activity.

Research indicates that compounds containing thiophene and furan derivatives can modulate various biological pathways. Specifically, this compound may exert its effects through the following mechanisms:

  • Inhibition of Prolyl Hydroxylase Domain Proteins (PHDs) :
    • PHDs are critical in regulating the hypoxia-inducible factor (HIF) pathway. Inhibition of these enzymes can lead to increased stability and activity of HIF, promoting cellular responses under hypoxic conditions .
  • Activation of HIF :
    • By inhibiting factor inhibiting HIF (FIH), the compound may enhance HIF-mediated transcriptional activity, which is crucial for cellular adaptation to low oxygen levels .

Anticancer Activity

A study focused on furan and thiophene derivatives demonstrated their potential as anticancer agents by activating HIF pathways, which are often dysregulated in tumors. The derivatives were evaluated for their ability to induce anti-hypoxic proteins, which protect cells from hypoxia-induced damage .

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of similar compounds. The ability to stabilize HIF has implications for treating neurodegenerative diseases where hypoxia plays a role in disease progression. The activation of neuroprotective pathways through HIF stabilization could be beneficial in conditions such as stroke and chronic neurodegeneration .

Case Studies

  • Cell Line Studies :
    • In vitro studies using SK-N-BE(2)c neuroblastoma cells assessed the cytotoxicity and HIF activation potential of this compound. Results indicated a dose-dependent increase in HIF activity without significant cytotoxicity at lower concentrations .
  • Animal Models :
    • Research involving FIH knockout mice showed enhanced HIF signaling and subsequent protective effects against ischemic injury, suggesting that similar compounds could mimic these effects in therapeutic contexts .

Data Tables

PropertyValue
CAS Number1428360-00-2
Molecular Weight397.5 g/mol
Molecular FormulaC₁₆H₁₅N₁O₅S₃
Biological ActivityAnticancer, Neuroprotective
Study TypeFindings
In VitroIncreased HIF activity; low cytotoxicity at certain concentrations
In VivoEnhanced protective effects against ischemia in FIH knockout mice

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene and Furan Moieties

Thiophene and furan heterocycles are common in medicinal chemistry due to their electronic and steric properties. A key analog is N-(2-nitrophenyl)thiophene-2-carboxamide (CAS 214532-30-6), which shares the thiophene-carboxylate backbone but differs in substituents. Crystallographic analysis reveals that its thiophene and benzene rings form dihedral angles of 8.50–13.53°, similar to the furan analog N-(2-nitrophenyl)furan-2-carboxamide (9.71°) . Key differences include:

  • Bond lengths : C–S distances in thiophene derivatives (1.71–1.74 Å) are longer than C–O bonds in furan analogs (1.36 Å), influencing conformational stability .
  • Intermolecular interactions : Thiophene derivatives exhibit weak C–H⋯S interactions, whereas furan analogs rely on C–H⋯O bonds, affecting crystal packing and solubility .

Sulfonamide Derivatives

The sulfonamide group in the target compound is critical for bioactivity. Methyl 3-(N-methylmethylsulfonamido)thiophene-2-carboxylate (CAS 214532-30-6) serves as a simpler analog, where the sulfonamide is substituted with methyl groups instead of furan/thiophene chains. Key distinctions include:

  • Substituent effects : Bulky furan/thiophene groups in the target compound may enhance steric hindrance, reducing metabolic degradation compared to methyl substituents .

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